2-(1,3-Benzothiazol-2-yl)-5-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-methylphenol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds. The former is a benzothiazole derivative, known for its diverse biological activities and applications in medicinal chemistry. The latter is an iodinated aromatic compound, often used in organic synthesis and material science.
Preparation Methods
2-(1,3-Benzothiazol-2-yl)-5-methylphenol
This compound can be synthesized through various methods, including:
Condensation Reaction: The condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions.
Cyclization: Cyclization of thioamides or carbamothioates in the presence of oxidizing agents.
1-iodo-2,3,4,5-tetramethylbenzene
This compound is typically synthesized through:
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-5-methylphenol
Oxidation: Can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions, especially at the benzothiazole ring.
Condensation: Forms various heterocyclic compounds through condensation reactions.
1-iodo-2,3,4,5-tetramethylbenzene
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-methylphenol
Medicinal Chemistry: Used in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents.
Biological Research: Acts as a fluorescent probe for detecting biological molecules.
1-iodo-2,3,4,5-tetramethylbenzene
Material Science: Used in the synthesis of advanced materials and polymers.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Mechanism of Action
2-(1,3-Benzothiazol-2-yl)-5-methylphenol
This compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity or modulate receptor functions, leading to its diverse biological activities .
1-iodo-2,3,4,5-tetramethylbenzene
Primarily acts as a precursor in chemical reactions, facilitating the formation of new bonds through its iodine atom .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)-5-methylphenol
Similar Compounds: Benzothiazole, 2-aminobenzothiazole, and 2-mercaptobenzothiazole.
1-iodo-2,3,4,5-tetramethylbenzene
Properties
Molecular Formula |
C24H24INOS |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-8,16H,1H3;5H,1-4H3 |
InChI Key |
XJVZRDGUEPEYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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